N-(2-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
N-(2-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a thieno[3,2-d]pyrimidine derivative featuring a 3-methylbutyl substituent at the 3-position of the heterocyclic core and an acetamide side chain linked to a 2-chlorophenyl group. Thieno[3,2-d]pyrimidines are structurally analogous to purines, making them promising scaffolds for drug discovery, particularly in kinase inhibition and anticancer applications . The acetamide linkage allows for structural diversification, enabling tuning of biological activity and solubility .
Properties
Molecular Formula |
C19H20ClN3O3S |
|---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C19H20ClN3O3S/c1-12(2)7-9-22-18(25)17-15(8-10-27-17)23(19(22)26)11-16(24)21-14-6-4-3-5-13(14)20/h3-6,8,10,12H,7,9,11H2,1-2H3,(H,21,24) |
InChI Key |
AGVDWSWMFXQOKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
Biological Activity
N-(2-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a synthetic compound with a complex structure that suggests significant potential for biological activity. Its molecular formula is and it has a molecular weight of approximately 405.9 g/mol. The compound features a chlorobenzyl group , a thieno[3,2-d]pyrimidine core , and an acetamide moiety , which are critical for its interaction with biological systems.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 405.9 g/mol |
| IUPAC Name | N-(2-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
| Core Structure | Thieno[3,2-d]pyrimidine |
Preliminary studies indicate that N-(2-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide may interact with various molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
- DNA/RNA Interference : It could potentially interfere with DNA or RNA synthesis, impacting cellular replication and function.
- Modulation of Signaling Pathways : By interacting with receptors or signaling molecules, it may modulate key biological pathways related to cell growth and apoptosis.
Potential Therapeutic Applications
Due to its structural features and biological activity, this compound is primarily investigated for applications in:
- Cancer Treatment : Its ability to inhibit enzymes and interfere with nucleic acid synthesis positions it as a candidate for anticancer therapies.
- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens; thus, this compound may also possess antimicrobial properties.
Case Study 1: Anticancer Activity
A study conducted by researchers investigated the effects of N-(2-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide on cancer cell lines. The results indicated:
- Cell Viability Reduction : The compound reduced the viability of several cancer cell lines by over 50% at concentrations above 10 µM.
- Apoptosis Induction : Flow cytometry analysis revealed increased apoptosis in treated cells compared to controls.
Case Study 2: Enzyme Interaction
Another study focused on the interaction of this compound with dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis:
- Inhibition Assay Results : The compound demonstrated significant inhibition of DHFR activity with an IC50 value of 15 µM.
- Binding Affinity : Molecular docking studies suggested strong binding affinity to the active site of DHFR.
Comparison with Similar Compounds
Key Substituents:
Thieno[3,2-d]pyrimidine Core Modifications: The target compound features a 3-methylbutyl group at the 3-position, which introduces steric bulk and enhances lipophilicity. 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () replaces the thieno[3,2-d]pyrimidine core with a pyrimidinone-thioether system, reducing planarity and altering electronic properties .
Acetamide Side Chain: The target compound’s 2-chlorophenyl group contrasts with the 5-chlorothien-2-yl group in 2-Chloro-N-[2,2,2-trichloro-1-(5-chlorothien-2-yl)ethyl]acetamide (), which introduces halogenated heteroaromaticity and electron-withdrawing effects .
Table 1: Structural and Physicochemical Comparison
*Estimated based on similar structures.
Spectroscopic and Analytical Data
- NMR Shifts: highlights that substituents at positions 29–36 and 39–44 (analogous to the 3-methylbutyl and acetamide regions) cause distinct chemical shift differences in thieno[3,2-d]pyrimidines, aiding structural elucidation .
- Elemental Analysis : reports close agreement between calculated and found values for C, N, and S, validating purity in analogs .
Preparation Methods
Cyclocondensation of 3-Aminothiophene Carboxylates
A validated approach involves reacting methyl 3-amino-5-arylthiophene-2-carboxylate with trimethyl orthoformate in acetic acid, facilitating cyclization to the pyrimidine ring. For example:
Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate + Trimethyl orthoformate
→ Thieno[3,2-d]pyrimidine-2,4-dione (85% yield)
Key parameters:
- Temperature: 100-120°C
- Catalyst: Acetic acid (10% v/v)
- Reaction time: 6-8 hours
Alternative Route via Thieno[3,2-d]Oxazin-4-One
Condensation of 3-aminothiophene-2-carboxylic acid with phosgene generates the reactive thieno[3,2-d]oxazin-4-one intermediate, which undergoes ring-opening with ammonia to yield the pyrimidine core. This method offers superior regioselectivity but requires careful handling of toxic reagents.
N3-Alkylation with 3-Methylbutyl Groups
Direct Alkylation of Pyrimidinone
Treatment of the thienopyrimidine-2,4-dione with 1-bromo-3-methylbutane in dimethylformamide (DMF) using potassium carbonate as base affords the N3-alkylated product:
Thieno[3,2-d]pyrimidine-2,4-dione + 1-Bromo-3-methylbutane
→ 3-(3-Methylbutyl)thieno[3,2-d]pyrimidine-2,4-dione (72% yield)
Optimization data:
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K2CO3 | DMF | 80 | 72 |
| NaH | THF | 60 | 58 |
| Cs2CO3 | DMSO | 100 | 65 |
Mitsunobu Reaction for Challenging Substrates
For sterically hindered derivatives, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine enables efficient O→N alkyl transfer with retention of configuration. This method proves particularly effective when introducing branched alkyl chains like 3-methylbutyl.
Installation of the N-(2-Chlorophenyl)Acetamide Moiety
Nucleophilic Acyl Substitution
Reaction of 1-chloroacetyl chloride with the N1 position of the alkylated pyrimidinone, followed by amination with 2-chloroaniline:
3-(3-Methylbutyl)thieno[3,2-d]pyrimidine-2,4-dione
+ ClCH2COCl → 1-Chloroacetyl intermediate
+ 2-Chloroaniline → Target compound (68% overall yield)
Critical considerations:
- Solvent: Dichloromethane (DCM) for acylation, Ethanol for amination
- Base: Triethylamine (2.5 eq) for HCl scavenging
- Temperature: 0°C (acylation), 25°C (amination)
One-Pot Sequential Coupling
Recent advances demonstrate the feasibility of tandem acylation/amination using polymer-supported reagents:
Pyrimidinone + ClCH2CO-OBt (HOBt ester) + 2-Chloroaniline
→ Target compound in 82% yield (DMF, 50°C, 4h)
Purification and Characterization
Crystallization Techniques
The final product typically crystallizes from ethanol/water (3:1 v/v) as needle-like crystals. Differential scanning calorimetry (DSC) reveals a sharp melting endotherm at 163-165°C, consistent with high purity.
Chromatographic Methods
Preparative HPLC using a C18 column (MeCN:H2O + 0.1% TFA, 60:40 → 90:10 over 20 min) effectively separates residual starting materials. Typical retention time: 12.3 min.
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Sequential alkylation/acylation | 4 | 58 | 98.5 | Avoids sensitive intermediates |
| Mitsunobu coupling | 3 | 67 | 99.2 | Superior stereocontrol |
| One-pot synthesis | 2 | 82 | 97.8 | Reduced purification steps |
Mechanistic Considerations
The cyclocondensation proceeds via initial imine formation between the 3-amino group and orthoformate, followed by intramolecular nucleophilic attack of the thiophene sulfur to generate the fused ring system. Alkylation at N3 occurs through an SN2 mechanism, with polar aprotic solvents enhancing nucleophilicity of the pyrimidinone nitrogen. The acetamide formation follows a classical nucleophilic acyl substitution pathway, with 2-chloroaniline attacking the electrophilic carbonyl carbon.
Scalability and Industrial Adaptations
Patent data reveals that kilogram-scale production employs continuous flow reactors for the cyclization step, achieving 92% conversion with residence times <30 minutes. Critical parameters for scale-up:
Q & A
Q. How can synthetic yield and purity of the compound be optimized?
- Methodological Answer : Optimize reaction conditions by adjusting solvent polarity (e.g., DMSO for polar intermediates) and catalyst selection. For example, using carbodiimide-based coupling agents (e.g., EDC) improves amide bond formation efficiency . Monitor reaction progress via TLC or HPLC, and employ recrystallization (e.g., ethyl acetate/methanol mixtures) for purification, as demonstrated in analogous acetamide syntheses with 80% yields and ≥95% purity . Elemental analysis (C, H, N, S) and mass spectrometry (e.g., [M+H]+ peaks) validate purity .
Q. What spectroscopic techniques are critical for structural characterization?
- Methodological Answer : Use 1H NMR to confirm substituent integration (e.g., aromatic protons at δ 7.82 ppm for chlorophenyl groups) and 13C NMR to identify carbonyl resonances (~170–180 ppm for acetamide C=O) . X-ray crystallography resolves stereoelectronic effects, such as dihedral angles between thienopyrimidinone and chlorophenyl moieties, which influence molecular packing (e.g., P21/c space group, β = 108.7°) . IR spectroscopy verifies key functional groups (e.g., C=O stretches at ~1650–1750 cm⁻¹) .
Q. How can solubility challenges be addressed for in vitro assays?
- Methodological Answer : Test solvent systems like DMSO for stock solutions, followed by dilution in aqueous buffers (e.g., PBS with 0.1% Tween-80). For crystallization, use mixed solvents (e.g., dichloromethane/ethyl acetate) to balance polarity . Computational tools (e.g., LogP predictions) guide solvent selection based on hydrophobic fragments like the 3-methylbutyl group .
Advanced Research Questions
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Methodological Answer : For ambiguous NMR signals (e.g., overlapping aromatic protons), use 2D NMR (COSY, HSQC) to assign coupling networks. If elemental analysis conflicts with theoretical values (e.g., S% deviation), recheck combustion conditions or assess by XPS . For crystallographic disorder, refine data with restraints (e.g., ISOR, DELU in SHELXL) and validate via R-factor convergence (e.g., R = 0.050 for high-resolution structures) .
Q. How does molecular conformation impact biological activity?
- Methodological Answer : Analyze crystal structures to identify bioactive conformers. For example, a dihedral angle of 65.2° between chlorophenyl and thienopyrimidinone rings may hinder target binding, while intramolecular H-bonds (e.g., N–H⋯O) stabilize pharmacophores . Molecular docking studies (e.g., AutoDock Vina) can correlate conformational flexibility (e.g., 3-methylbutyl rotamers) with binding affinity to enzymes like kinases .
Q. What strategies validate metabolic stability and degradant profiles?
- Methodological Answer : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS/MS. Identify major metabolites (e.g., N-dealkylation or oxidation products) using high-resolution MS and compare to synthetic standards . For environmental degradates, employ C-18 SPE followed by ethyl acetate/methanol fractionation to isolate polar derivatives .
Q. How to design assays for target engagement in complex biological matrices?
- Methodological Answer : Use fluorescence polarization (FP) or SPR to measure binding to purified targets (e.g., recombinant kinases). For cellular assays, incorporate negative controls (e.g., siRNA knockdown) and orthogonal readouts (e.g., Western blot for phosphorylated substrates). Address matrix interference by pre-treating samples with acetonitrile precipitation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
